(1-(2-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride
Overview
Description
(1-(2-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, which can replace the methanamine group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (1-(2-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and pathways.
Biology: In biological research, this compound is used to investigate the effects of piperidine derivatives on cellular processes. It may also serve as a ligand in binding studies to understand protein-ligand interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting neurological disorders or other medical conditions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique structure makes it valuable for the synthesis of various active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (1-(2-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperazine: A similar compound with two nitrogen atoms in the ring.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Uniqueness: (1-(2-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride is unique due to the presence of the 2-methylbenzyl group and the methanamine moiety. These structural features confer specific chemical and biological properties that distinguish it from other piperidine derivatives.
Properties
IUPAC Name |
[1-[(2-methylphenyl)methyl]piperidin-4-yl]methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-4-2-3-5-14(12)11-16-8-6-13(10-15)7-9-16;/h2-5,13H,6-11,15H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMMPKXUKRVTGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-65-4 | |
Record name | 4-Piperidinemethanamine, 1-[(2-methylphenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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